6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one 6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14994298
InChI: InChI=1S/C33H30O4/c1-2-3-4-6-15-27-19-29-28(24-12-7-5-8-13-24)20-33(35)37-32(29)21-31(27)36-22-30(34)26-17-16-23-11-9-10-14-25(23)18-26/h5,7-14,16-21H,2-4,6,15,22H2,1H3
SMILES:
Molecular Formula: C33H30O4
Molecular Weight: 490.6 g/mol

6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14994298

Molecular Formula: C33H30O4

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C33H30O4
Molecular Weight 490.6 g/mol
IUPAC Name 6-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one
Standard InChI InChI=1S/C33H30O4/c1-2-3-4-6-15-27-19-29-28(24-12-7-5-8-13-24)20-33(35)37-32(29)21-31(27)36-22-30(34)26-17-16-23-11-9-10-14-25(23)18-26/h5,7-14,16-21H,2-4,6,15,22H2,1H3
Standard InChI Key CGTLCNVZLQOJEG-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C=C2C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Identity

Chemical Classification

6-Hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a chromenone derivative, a subclass of coumarins characterized by a benzopyrone backbone. Its structure integrates a hexyl chain, a naphthalene-derived oxoethoxy group, and a phenyl substituent, contributing to its unique physicochemical profile .

Molecular Architecture

The compound’s IUPAC name, 6-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one, reflects its substituent positions and functional groups. Key structural features include:

  • A chromen-2-one core (benzopyrone system) at positions 4 and 7.

  • A hexyl group (-C6H13) at position 6.

  • A 2-(naphthalen-2-yl)-2-oxoethoxy moiety at position 7.

  • A phenyl group (-C6H5) at position 4 .

Table 1: Molecular Properties of 6-Hexyl-7-[2-(Naphthalen-2-yl)-2-Oxoethoxy]-4-Phenyl-2H-Chromen-2-One

PropertyValueSource
Molecular FormulaC33H30O4
Molecular Weight490.6 g/mol
IUPAC Name6-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one
SMILESCCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C=C2C5=CC=CC=C5
InChI KeyCGTLCNVZLQOJEG-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is governed by its chromenone core and substituents:

  • Electrophilic Substitution: The electron-rich aromatic rings (naphthalene and phenyl) undergo halogenation or nitration.

  • Nucleophilic Attack: The carbonyl group at position 2 is susceptible to nucleophilic addition or reduction.

  • Oxidative Degradation: The hexyl chain may undergo oxidation to form carboxylic acids under strong oxidizing conditions .

Research Gaps and Future Directions

Current literature lacks experimental data on this compound’s biological or material performance. Prioritized research areas include:

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioactivity.

  • Thermal Stability Analysis: For materials science applications.

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